1(3H)-Isobenzofuranone, 7-methoxy-3-methyl-
Description
1(3H)-Isobenzofuranone derivatives are a class of heterocyclic compounds characterized by a fused benzene and furan ring system. The compound 1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- features a methoxy group at the 7-position and a methyl group at the 3-position (Fig. 1). These substituents influence its electronic properties, solubility, and biological interactions.
Properties
CAS No. |
4938-06-1 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
7-methoxy-3-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H10O3/c1-6-7-4-3-5-8(12-2)9(7)10(11)13-6/h3-6H,1-2H3 |
InChI Key |
KWGYZSKPRDPPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=CC=C2)OC)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of 1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may require reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among isobenzofuranone derivatives include substituent type (e.g., methoxy, methyl, hydroxy, halogens), position, and stereochemistry. Below is a comparative analysis:
Key Observations :
- Substituent Position : Methoxy groups at the 7-position (as in 115 and the target compound) are associated with cytotoxicity , whereas hydroxy groups (e.g., compound 4) may enhance antioxidant activity .
- Bioactivity : Halogenated derivatives (e.g., JVPH-3) exhibit potent antiparasitic effects, likely due to enhanced electrophilicity and target binding .
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